molecular formula C14H13FN2O3S2 B2899335 N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147510-32-4

N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2899335
CAS RN: 1147510-32-4
M. Wt: 340.39
InChI Key: ROSIMJIAOYVARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as FMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMSP is a small molecule that has been shown to exhibit promising biological activity against a variety of targets, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of its target proteins. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to bind to the ATP-binding site of kinases, which prevents the phosphorylation of downstream signaling molecules. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activity of proteases by binding to their active sites. These mechanisms of action suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may be a useful tool for studying the function of these proteins in various biological processes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its small size, which makes it an attractive candidate for drug discovery. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to exhibit activity against a variety of targets, which makes it a versatile tool for studying the function of these proteins. However, one limitation of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its complex synthesis, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide derivatives that exhibit improved potency and selectivity for specific targets. Another area of interest is the use of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide as a tool for studying the function of specific proteins in various biological processes. Finally, the potential therapeutic applications of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide in the treatment of various diseases warrant further investigation.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-fluoro-5-nitrobenzenesulfonamide, which is then reacted with methylthiomethylpyridine to yield the intermediate product. The intermediate is then treated with a reducing agent to obtain the final product, N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit activity against a variety of targets, including kinases, proteases, and ion channels. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer properties. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

N-(2-fluoro-5-methylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c1-21-14-10(4-3-7-16-14)13(18)17-12-8-9(22(2,19)20)5-6-11(12)15/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIMJIAOYVARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.